1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine 1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17518061
InChI: InChI=1S/C11H19N3/c1-3-11(5-4-6-11)8-14-7-9(2)10(12)13-14/h7H,3-6,8H2,1-2H3,(H2,12,13)
SMILES:
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol

1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17518061

Molecular Formula: C11H19N3

Molecular Weight: 193.29 g/mol

* For research use only. Not for human or veterinary use.

1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
IUPAC Name 1-[(1-ethylcyclobutyl)methyl]-4-methylpyrazol-3-amine
Standard InChI InChI=1S/C11H19N3/c1-3-11(5-4-6-11)8-14-7-9(2)10(12)13-14/h7H,3-6,8H2,1-2H3,(H2,12,13)
Standard InChI Key GTWVZAPCZRFFHK-UHFFFAOYSA-N
Canonical SMILES CCC1(CCC1)CN2C=C(C(=N2)N)C

Introduction

1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and materials science. The compound features a pyrazole ring substituted with an ethylcyclobutylmethyl group and a methyl group, making it structurally unique and potentially bioactive.

Structural Features

The molecular structure of the compound can be described as follows:

  • Core Structure: A 1H-pyrazole ring.

  • Substituents:

    • A methyl group at position 4.

    • An ethylcyclobutylmethyl group at position 1.

    • An amine group at position 3.

The presence of these substituents contributes to the compound's steric and electronic properties, which are critical for its biological activity and chemical reactivity.

Synthetic Pathways

While specific synthetic routes for this compound were not directly identified in the search results, general methods for synthesizing substituted pyrazoles involve:

  • Cyclization Reactions: Using hydrazines with 1,3-dicarbonyl compounds.

  • Selective Alkylation: Introduction of the ethylcyclobutylmethyl group at the nitrogen atom of the pyrazole ring.

  • Amine Functionalization: Employing reductive amination or nucleophilic substitution to introduce the amine group.

Characterization Techniques

The compound's structure can be confirmed using:

  • NMR Spectroscopy: For detailed proton and carbon environments.

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • X-ray Crystallography: To determine the three-dimensional arrangement of atoms.

Medicinal Chemistry

Pyrazole derivatives are widely studied for their pharmacological properties, including:

  • Anti-inflammatory activity.

  • Antimicrobial effects.

  • Enzyme inhibition (e.g., COX inhibitors).

The structural features of this compound suggest potential as a lead molecule in drug discovery, particularly for diseases involving inflammation or microbial infections.

Agrochemicals

Pyrazoles are also used in pesticides and herbicides due to their ability to interfere with biological pathways in pests and weeds.

Materials Science

Substituted pyrazoles have applications in materials science as ligands in coordination chemistry or as building blocks for functionalized polymers.

Research Findings and Data

PropertyDetails
Molecular FormulaC11_{11}H19_{19}N3_{3}
Molecular Weight~193 g/mol
Functional GroupsAmine (-NH2_2), alkyl (methyl, ethylcyclobutylmethyl), pyrazole ring
SolubilityExpected to be soluble in polar organic solvents like DMSO or methanol
StabilityLikely stable under standard conditions but sensitive to strong acids/bases

Limitations

  • Lack of specific experimental data on this compound's pharmacological profile.

  • Limited information on its environmental stability and toxicological properties.

Future Research Directions

  • Biological Screening: Evaluate its activity against specific targets such as enzymes or pathogens.

  • Derivatization: Modify the substituents to optimize activity or solubility.

  • Computational Studies: Use molecular docking and dynamics simulations to predict binding affinities.

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